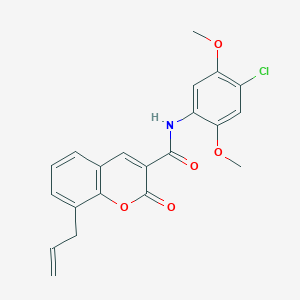
N-(2-hydroxy-5-methylphenyl)acrylamide
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .Wissenschaftliche Forschungsanwendungen
Microgel Formation
“N-(2-hydroxy-5-methylphenyl)acrylamide” can be used in the synthesis of acrylamide-based microgels . These microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability .
Responsive Behavior
The microgels synthesized from “N-(2-hydroxy-5-methylphenyl)acrylamide” may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium . This responsive behavior makes the microgels a potential candidate for use in various fields.
Nanotechnology
The responsive behavior of these microgels also makes them a potential candidate for use in the field of nanotechnology .
Drug Delivery
The microgels can be used in the field of drug delivery . Their ability to swell and deswell in response to environmental changes can be leveraged to control the release of drugs.
Sensing
The microgels can also be used in the field of sensing . Their responsive behavior can be used to detect changes in the environment.
Catalysis
The microgels can be used in the field of catalysis . Their chemical stability makes them suitable for use in various catalytic processes.
Antimicrobial Activity
“N-(2-hydroxy-5-methylphenyl)acrylamide” has been found to have antimicrobial activity . It showed better activity than the amoxicillin standard against certain bacteria .
Molecular Docking
The compound can be used in molecular docking studies with proteins from experimentally studied bacterial and fungal organisms . This can help in understanding the interaction of the compound with these proteins.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONKLOXQKUBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)acrylamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

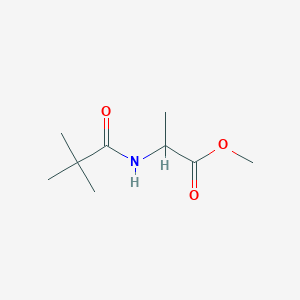
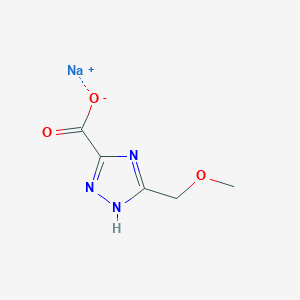
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
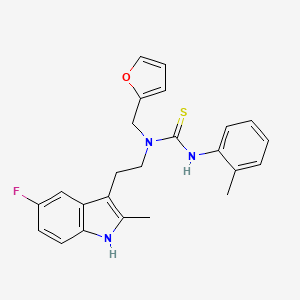
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)
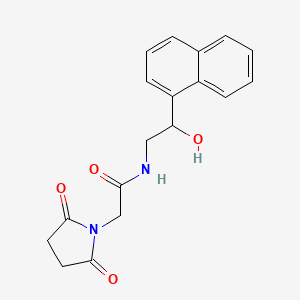
![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
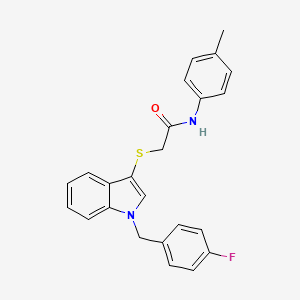
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
